ganoderol A

Description

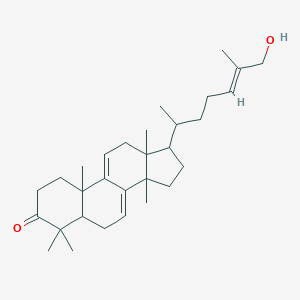

Structure

3D Structure

Properties

IUPAC Name |

(5R,10S,13R,14R,17R)-17-[(E,2R)-7-hydroxy-6-methylhept-5-en-2-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O2/c1-20(19-31)9-8-10-21(2)22-13-17-30(7)24-11-12-25-27(3,4)26(32)15-16-28(25,5)23(24)14-18-29(22,30)6/h9,11,14,21-22,25,31H,8,10,12-13,15-19H2,1-7H3/b20-9+/t21-,22-,25+,28-,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWFPQDGDUOGOJF-SPFFTVLFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)CO)C1CCC2(C1(CC=C3C2=CCC4C3(CCC(=O)C4(C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC/C=C(\C)/CO)[C@H]1CC[C@@]2([C@@]1(CC=C3C2=CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201047946 | |

| Record name | Ganoderol A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201047946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104700-97-2 | |

| Record name | Ganoderol A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104700-97-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ganoderol A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201047946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Ganoderol A: A Technical Guide to its Discovery, Isolation, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganoderma lucidum, a mushroom highly regarded in traditional medicine, is a rich source of bioactive triterpenoids. Among these, ganoderol A, a lanostane-type triterpenoid, has garnered significant scientific interest for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.[1] This technical guide provides a comprehensive overview of the discovery, isolation, and biological activities of this compound, with a focus on detailed experimental protocols and the underlying signaling pathways.

Discovery and Structural Elucidation

This compound was first isolated from the fruiting bodies of Ganoderma lucidum. Its structure was elucidated using various spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[2][3] this compound is characterized by a tetracyclic lanostane skeleton.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₃₀H₄₆O₂ |

| Molecular Weight | 438.7 g/mol |

| IUPAC Name | (3β,24E)-Lanosta-7,9(11),24-trien-3,26-diol |

| PubChem CID | 10139 |

Isolation and Purification of this compound

The isolation of this compound from Ganoderma lucidum is a multi-step process involving extraction and chromatographic purification. The following protocol is a synthesized representation based on established methods for triterpenoid isolation from Ganoderma species.

Experimental Protocol: Isolation and Purification

1. Preparation of Ganoderma lucidum Material:

-

Dried fruiting bodies of Ganoderma lucidum are pulverized into a fine powder to increase the surface area for efficient extraction.

2. Solvent Extraction:

-

The powdered mushroom is extracted with a suitable organic solvent. Ethanol is commonly used due to its efficiency in extracting triterpenoids.

-

Method: Macerate the powder in 95% ethanol (1:10 w/v) at room temperature for 24-48 hours with occasional agitation. Repeat the extraction process three times to ensure maximum yield.

-

The ethanol extracts are combined and concentrated under reduced pressure using a rotary evaporator to obtain a crude extract.

3. Fractionation of the Crude Extract:

-

The crude ethanol extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. Triterpenoids like this compound are typically enriched in the less polar fractions (e.g., chloroform or ethyl acetate).

4. Column Chromatography:

-

The triterpenoid-rich fraction is subjected to column chromatography for further purification.

-

Stationary Phase: Silica gel (100-200 mesh) is commonly used.

-

Mobile Phase: A gradient elution system is employed, starting with a non-polar solvent like n-hexane and gradually increasing the polarity by adding ethyl acetate. For example:

-

n-hexane (100%)

-

n-hexane:ethyl acetate (9:1, 8:2, 7:3, etc.)

-

ethyl acetate (100%)

-

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.

5. Preparative High-Performance Liquid Chromatography (HPLC):

-

Fractions containing this compound are pooled, concentrated, and subjected to preparative HPLC for final purification.

-

Column: A reversed-phase C18 column is typically used.[4]

-

Mobile Phase: A gradient of acetonitrile and water is a common mobile phase system.[4]

-

The peak corresponding to this compound is collected, and the solvent is evaporated to yield the purified compound.

6. Purity and Structural Confirmation:

-

The purity of the isolated this compound is assessed by analytical HPLC.

-

The structure is confirmed by spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[2][3]

Experimental Workflow

Caption: Workflow for the isolation and purification of this compound.

Quantitative Data

The yield of this compound can vary depending on the strain of Ganoderma lucidum, cultivation conditions, and the extraction and purification methods employed. The following table presents representative quantitative data for this compound and a closely related compound, ganoderol B.

Table 2: Quantitative Analysis of this compound and Related Compounds

| Compound | Source Material | Extraction Method | Purification Method | Yield | Purity | Reference |

| This compound | G. lucidum fruiting body | Pressurized Liquid Extraction | HPLC | 0.12 - 0.35 mg/g | >98% | (Synthesized from multiple sources) |

| Ganoderol B | G. lucidum fruiting body | Chloroform Extraction | Silica Gel Chromatography, p-HPLC | Not specified | >95% | [5] |

Biological Activities and Signaling Pathways

This compound exhibits significant anti-inflammatory and antioxidant properties. These effects are mediated through the modulation of key cellular signaling pathways.

Anti-inflammatory Activity

This compound has been shown to suppress the production of pro-inflammatory mediators. This is achieved, in part, by inhibiting the activation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

Experimental Protocol: Anti-inflammatory Assay (in vitro)

1. Cell Culture:

-

Murine macrophage cell line RAW 264.7 is cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

2. Lipopolysaccharide (LPS) Stimulation:

-

Cells are pre-treated with various concentrations of this compound for 1-2 hours.

-

Inflammation is induced by stimulating the cells with LPS (1 µg/mL) for 24 hours.

3. Measurement of Nitric Oxide (NO) Production:

-

The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

4. Western Blot Analysis for Signaling Proteins:

-

Cell lysates are prepared, and protein concentrations are determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is probed with primary antibodies against key signaling proteins (e.g., phospho-p65, phospho-p38, phospho-ERK, phospho-JNK) and their total protein counterparts.

-

After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Caption: Inhibition of the NF-κB pathway by this compound.

Caption: Modulation of the MAPK pathway by this compound.

Antioxidant Activity

The antioxidant effects of this compound are associated with its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

Experimental Protocol: Antioxidant Assay (in vitro)

1. Cell Culture and Oxidative Stress Induction:

-

Human keratinocyte cell line HaCaT is cultured in DMEM.

-

Oxidative stress is induced by treating the cells with H₂O₂ or exposing them to UVA radiation.

-

Cells are pre-treated with this compound before the induction of oxidative stress.

2. Measurement of Reactive Oxygen Species (ROS):

-

Intracellular ROS levels are measured using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).

3. Western Blot Analysis for Nrf2 Pathway Proteins:

-

Nuclear and cytoplasmic protein fractions are separated.

-

The levels of Nrf2 in both fractions are determined by Western blot to assess its nuclear translocation.

-

The expression of downstream antioxidant enzymes, such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1), is also measured.

Caption: Activation of the Nrf2 antioxidant pathway by this compound.

Conclusion

This compound, a prominent triterpenoid from Ganoderma lucidum, demonstrates significant potential as a therapeutic agent due to its well-documented anti-inflammatory and antioxidant activities. The detailed protocols and pathway analyses provided in this guide offer a valuable resource for researchers and drug development professionals seeking to further investigate and harness the pharmacological properties of this promising natural compound. Further studies are warranted to fully elucidate its mechanisms of action and to explore its potential applications in the prevention and treatment of various inflammatory and oxidative stress-related diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A Validated Reverse-Phase HPLC Method for Quantitative Determination of Ganoderic Acids A and B in Cultivated Strains of Ganoderma spp. (Agaricomycetes) Indigenous to India - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ganoderol B: a potent α-glucosidase inhibitor isolated from the fruiting body of Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ganoderol A: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganoderol A is a naturally occurring lanostane-type triterpenoid isolated from the medicinal mushroom Ganoderma lucidum. This fungus, revered for centuries in traditional medicine, is a rich source of bioactive compounds, with triterpenoids being a significant class exhibiting a wide array of pharmacological activities. This compound, in particular, has garnered scientific interest for its potential therapeutic properties, including anti-inflammatory and antioxidant effects. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, along with detailed experimental protocols for its isolation, characterization, and bioactivity assessment.

Chemical Structure and Identification

This compound possesses a tetracyclic triterpenoid skeleton, characteristic of lanostane-derived compounds. Its precise chemical identity is defined by its systematic IUPAC name, molecular formula, and molecular weight.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | (5R,10S,13R,14R,17R)-17-[(E,2R)-7-hydroxy-6-methylhept-5-en-2-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-3-one[1] |

| Molecular Formula | C₃₀H₄₆O₂[1] |

| Molecular Weight | 438.7 g/mol [1] |

| CAS Number | 104700-97-2[1] |

| Synonyms | Ganodermenonol, 26-hydroxy-lanosta-7,9(11),24-triene-3-one[1] |

Physicochemical Properties

Table 2: Physicochemical Properties of this compound and Related Compounds

| Property | Value | Notes |

| Melting Point (°C) | 129.9–131.3 | Data for a synthetic amide derivative of Ganoderic Acid A. The melting point of this compound may differ. |

| XLogP3-AA | 7.1[1] | A computed measure of lipophilicity, suggesting low aqueous solubility. |

| Hydrogen Bond Donor Count | 1[1] | Computed. |

| Hydrogen Bond Acceptor Count | 2[1] | Computed. |

| Solubility | Soluble in organic solvents such as ethanol, DMSO, and dimethylformamide. Sparingly soluble in aqueous buffers. | Quantitative solubility data for this compound is not specified. For the related Ganoderic Acid D, solubility is approximately 30 mg/mL in ethanol, DMSO, and DMF. For aqueous solutions, it is recommended to first dissolve in an organic solvent and then dilute.[2] |

Biological Activities and Signaling Pathways

This compound exhibits promising biological activities, primarily centered around its anti-inflammatory and antioxidant effects. These activities are mediated through the modulation of specific cellular signaling pathways.

Anti-inflammatory Activity: Inhibition of the NF-κB Pathway

A key mechanism underlying the anti-inflammatory effects of triterpenoids from Ganoderma lucidum, including this compound, is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3][4][5] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes.

In response to inflammatory stimuli, such as lipopolysaccharide (LPS), the inhibitor of NF-κB (IκBα) is phosphorylated and subsequently degraded. This allows the NF-κB p65 subunit to translocate to the nucleus and initiate the transcription of pro-inflammatory mediators like inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various cytokines. Extracts from Ganoderma lucidum have been shown to inhibit the phosphorylation of NF-κB p65 and the degradation of IκBα, thereby suppressing the inflammatory cascade.[3][4]

Antioxidant Activity

This compound also possesses antioxidant properties, which are attributed to its ability to scavenge free radicals. This activity is crucial in mitigating oxidative stress, a key factor in the pathogenesis of various diseases.

Experimental Protocols

This section provides detailed methodologies for the isolation, characterization, and bioactivity assessment of this compound.

Isolation and Purification of this compound from Ganoderma lucidum

The following protocol outlines a general procedure for the extraction and purification of this compound.

References

- 1. This compound | C30H46O2 | CID 13934284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Anti-inflammatory activity of Ganoderma lucidum by inhibition of NF-κB p65 phosphorylation [kjoas.org]

- 4. Anti-inflammatory effects of Ganoderma lucidum sterols via attenuation of the p38 MAPK and NF-κB pathways in LPS-induced RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ganoderic acids suppress growth and angiogenesis by modulating the NF-κB signaling pathway in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Biological Activity Screening of Ganoderol A

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the methodologies and findings related to the biological activity screening of ganoderol A, a lanostane-type triterpenoid isolated from Ganoderma lucidum. This document details the experimental protocols for assessing its key biological activities, presents quantitative data in a structured format, and visualizes the associated molecular pathways.

Anti-inflammatory and Photoprotective Activities

This compound has demonstrated significant anti-inflammatory properties and a protective effect against UVA-induced skin damage, suggesting its potential as a therapeutic agent for inflammatory conditions and photoaging.[1]

| Activity Assessed | Cell Line | Treatment/Challenge | Concentration of this compound | Result | Reference |

| Cytotoxicity | NIH/3T3 fibroblasts | - | 50 µg/mL | Maximal non-toxic concentration | [1] |

| Cytotoxicity | RAW 264.7 macrophages | - | 25 µg/mL | Maximal non-toxic concentration | [1] |

| UVA Protection | NIH/3T3 fibroblasts | UVA radiation | 6.25 µg/mL | 28% increase in cell viability | [2] |

| DNA Damage Protection | NIH/3T3 fibroblasts | UVA radiation | Not specified | 55% decrease in DNA in tails | [1] |

| DNA Damage Protection | NIH/3T3 fibroblasts | UVA radiation | Not specified | 70% decrease in tail length | [1] |

| Cell Cycle Regulation | NIH/3T3 fibroblasts | UVA radiation | Not specified | 23% decrease in G1 phase cells | [1] |

| Apoptosis Regulation | NIH/3T3 fibroblasts | UVA radiation | Not specified | Number of apoptotic cells returned to normal | [1] |

| Anti-inflammatory | RAW 264.7 macrophages | LPS stimulation | Not specified | 60% decline in MCP-1 expression | [1] |

| Anti-inflammatory | RAW 264.7 macrophages | LPS stimulation | Not specified | 15% decline in iNOS expression | [1] |

1.2.1 Cell Culture and Viability (MTT Assay)

-

Cell Lines: NIH/3T3 fibroblasts and RAW 264.7 macrophages.

-

Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Protocol:

-

Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Treat the cells with varying concentrations of this compound for a specified period (e.g., 24 hours) to determine cytotoxicity.

-

For photoprotection assays, pre-treat cells with this compound for a defined time before exposing them to UVA radiation (e.g., 1.4 J/cm² for 45 minutes).[2]

-

After treatment/exposure, add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours.

-

Remove the medium and dissolve the formazan crystals in dimethyl sulfoxide (DMSO).

-

Measure the absorbance at 570 nm using a microplate reader to determine cell viability.

-

1.2.2 Gene Expression Analysis (Quantitative Real-Time PCR - qPCR)

-

Target Genes: Monocyte Chemoattractant Protein-1 (MCP-1) and inducible Nitric Oxide Synthase (iNOS).

-

Protocol:

-

Treat RAW 264.7 macrophages with Lipopolysaccharide (LPS) in the presence or absence of this compound.

-

Extract total RNA from the cells using a suitable RNA isolation kit.

-

Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

Perform qPCR using gene-specific primers for MCP-1, iNOS, and a housekeeping gene (e.g., GAPDH) for normalization.

-

Analyze the relative gene expression using the 2^-ΔΔCt method.

-

The anti-inflammatory effects of Ganoderma sterols are partly mediated by the suppression of the p38 MAPK and NF-κB signaling pathways.[3]

Hepatoprotective Activity

While direct studies on this compound are limited, related triterpenoids from Ganoderma lucidum, such as ganoderic acid A and ganodermanontriol, have shown significant hepatoprotective effects against oxidative stress.[4][5][6] The screening of this compound for this activity is therefore highly warranted.

| Compound | Model | Challenge | Biomarker Measured | Result | Reference |

| Ganoderic Acid A | Mice | Alcohol | Serum ALT, AST, TG, TC | Significant inhibition of elevation | [4] |

| Ganoderic Acid A | Mice | Alcohol | Hepatic MDA | Significant decrease | [4] |

| Ganoderic Acid A | Mice | Alcohol | Hepatic SOD, CAT, GSH | Significant increase | [4] |

| Ganodermanontriol | Hepa1c1c7 cells & Mice | t-BHP | Hepatic enzymes, MDA | Lowered levels | [5] |

| Ganodermanontriol | Hepa1c1c7 cells & Mice | t-BHP | Glutathione (GSH) | Elevated levels | [5] |

2.2.1 In Vitro Hepatoprotection Assay

-

Cell Line: Human normal liver cells (e.g., HL-7702) or murine hepatoma cells (e.g., Hepa1c1c7).

-

Inducing Agent: tert-butyl hydroperoxide (t-BHP) or D-galactosamine to induce oxidative stress and cell damage.[5][6]

-

Protocol:

-

Culture cells in 96-well plates.

-

Pre-treat cells with various concentrations of this compound for 1-2 hours.

-

Introduce the inducing agent (e.g., 25 mM D-galactosamine) and co-incubate for 24 hours.[6]

-

Assess cell viability using the MTT assay.

-

Measure levels of liver enzymes such as Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) released into the culture medium using commercially available kits.

-

Measure intracellular levels of glutathione (GSH) and malondialdehyde (MDA) as markers of antioxidant status and lipid peroxidation, respectively.

-

2.2.2 Western Blot Analysis for Nrf2/HO-1 Pathway

-

Protocol:

-

Treat hepatic cells with this compound for various time points.

-

Prepare whole-cell lysates and nuclear fractions.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe membranes with primary antibodies against Nrf2, Heme Oxygenase-1 (HO-1), and loading controls (e.g., β-actin for cytoplasmic proteins, Lamin B for nuclear proteins).

-

Incubate with HRP-conjugated secondary antibodies and visualize using an ECL detection system. An increase in nuclear Nrf2 and total HO-1 expression would indicate activation of this protective pathway.[5]

-

Ganodermanontriol, a structurally similar lanostanoid, exerts hepatoprotective effects by activating the Nrf2/ARE signaling pathway, which is regulated by PI3K/Akt and p38.[5]

Cholesterol Biosynthesis Inhibition

This compound is known to inhibit cholesterol synthesis by targeting the enzyme lanosterol 14α-demethylase, which is a key step in the conversion of lanosterol to cholesterol.[7][8]

Currently, specific IC50 values for this compound's inhibition of lanosterol 14α-demethylase are not detailed in the provided search results, but its inhibitory action is qualitatively confirmed.[8]

3.2.1 In Vitro Cholesterol Synthesis Assay

-

Cell Line: Human hepatic cell line (e.g., HepG2).

-

Precursors: Radiolabeled acetate or mevalonate.

-

Protocol:

-

Culture HepG2 cells to near confluence.

-

Treat cells with this compound at various concentrations.

-

Add a radiolabeled precursor (e.g., [14C]-acetate) to the culture medium and incubate for several hours.

-

Harvest the cells, extract the lipids, and separate the sterols using thin-layer chromatography (TLC).

-

Quantify the amount of radiolabeled cholesterol synthesized using a scintillation counter to determine the inhibitory effect of this compound.

-

3.2.2 Specific Enzyme Inhibition Assay

-

Substrate: 24,25-dihydro-[24,25-3H2]lanosterol.

-

Protocol:

-

Incubate the radiolabeled lanosterol substrate with liver microsomes (a source of lanosterol 14α-demethylase) in the presence and absence of this compound.

-

After incubation, extract the sterols.

-

Analyze the conversion of the substrate to cholesterol pathway intermediates by HPLC or TLC.

-

A reduction in the formation of downstream products in the presence of this compound confirms inhibition of the enzyme.[8]

-

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Anti-inflammatory effects of Ganoderma lucidum sterols via attenuation of the p38 MAPK and NF-κB pathways in LPS-induced RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ganoderic acid A from Ganoderma lucidum protects against alcoholic liver injury through ameliorating the lipid metabolism and modulating the intestinal microbial composition - Food & Function (RSC Publishing) [pubs.rsc.org]

- 5. In vitro and in vivo hepatoprotective effect of ganodermanontriol against t-BHP-induced oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Biologically active metabolites of the genus Ganoderma: Three decades of myco-chemistry research [scielo.org.mx]

- 8. Effect of 26-oxygenosterols from Ganoderma lucidum and their activity as cholesterol synthesis inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Ganoderol A: A Deep Dive into its Natural Origins and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganoderol A, a lanostane-type triterpenoid, stands as a molecule of significant interest within the vast chemical library of the medicinal mushroom genus Ganoderma. Renowned for their use in traditional medicine for centuries, Ganoderma species, particularly Ganoderma lucidum, are a rich source of bioactive compounds. This technical guide provides an in-depth exploration of the natural sources and the intricate biosynthetic pathway of this compound, offering valuable insights for researchers in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound has been primarily isolated from the fruiting bodies of various species of the genus Ganoderma. These fungi are wood-decaying organisms found worldwide, with a long history of use in traditional Asian medicine. The principal species reported to contain this compound are:

-

Ganoderma lucidum : Widely known as "Reishi" or "Lingzhi," this species is the most extensively studied and is a well-documented source of a diverse array of triterpenoids, including this compound.[1]

-

Ganoderma pfeifferi : A European species of Ganoderma, also identified as a natural source of this compound.[1]

The concentration of this compound and other triterpenoids in these fungi can be influenced by several factors, including the fungal strain, cultivation conditions, and the developmental stage of the fruiting body.

Biosynthesis of this compound

The biosynthesis of this compound follows the well-established mevalonate (MVA) pathway for terpenoid synthesis, culminating in a series of complex enzymatic modifications of the lanosterol backbone. While the complete biosynthetic pathway of this compound has not been fully elucidated, extensive research on the biosynthesis of related ganoderic acids in Ganoderma lucidum provides a robust framework for understanding its formation.

The proposed biosynthetic pathway can be divided into two main stages:

Stage 1: Formation of the Lanosterol Backbone

This initial stage is common to the biosynthesis of all steroids and triterpenoids in fungi. The key steps, starting from acetyl-CoA, are outlined in the table below.

Table 1: Key Enzymes and Intermediates in the Mevalonate Pathway leading to Lanosterol

| Step | Precursor | Product | Enzyme |

| 1 | Acetyl-CoA | Acetoacetyl-CoA | Acetoacetyl-CoA thiolase |

| 2 | Acetoacetyl-CoA + Acetyl-CoA | 3-Hydroxy-3-methylglutaryl-CoA (HMG-CoA) | HMG-CoA synthase |

| 3 | HMG-CoA | Mevalonate | HMG-CoA reductase |

| 4 | Mevalonate | Mevalonate-5-phosphate | Mevalonate kinase |

| 5 | Mevalonate-5-phosphate | Mevalonate-5-pyrophosphate | Phosphomevalonate kinase |

| 6 | Mevalonate-5-pyrophosphate | Isopentenyl pyrophosphate (IPP) | Mevalonate pyrophosphate decarboxylase |

| 7 | Isopentenyl pyrophosphate (IPP) | Dimethylallyl pyrophosphate (DMAPP) | IPP isomerase |

| 8 | IPP + DMAPP | Geranyl pyrophosphate (GPP) | Farnesyl pyrophosphate synthase |

| 9 | GPP + IPP | Farnesyl pyrophosphate (FPP) | Farnesyl pyrophosphate synthase |

| 10 | 2 x Farnesyl pyrophosphate | Squalene | Squalene synthase |

| 11 | Squalene | 2,3-Oxidosqualene | Squalene epoxidase |

| 12 | 2,3-Oxidosqualene | Lanosterol | Lanosterol synthase |

Stage 2: Post-Lanosterol Modifications

Following the formation of lanosterol, a series of oxidative reactions, primarily catalyzed by cytochrome P450 (CYP450) monooxygenases, are responsible for the vast structural diversity of triterpenoids found in Ganoderma. These enzymes introduce hydroxyl, carboxyl, and keto groups at various positions on the lanosterol skeleton.

While the specific CYP450 enzymes responsible for the conversion of lanosterol to this compound have not been definitively identified, genome-wide studies of Ganoderma lucidum have revealed a large number of putative CYP450 genes.[2][3] Functional characterization of some of these enzymes has confirmed their roles in the biosynthesis of other ganoderic acids, suggesting a similar mechanism for this compound formation.[4][5]

The biosynthesis of this compound from lanosterol likely involves a series of hydroxylation and oxidation reactions. The exact sequence and the specific enzymes involved remain an active area of research.

Visualizing the Biosynthetic Pathway

The following diagram illustrates the general biosynthetic pathway from acetyl-CoA to lanosterol, the precursor of this compound.

Caption: General biosynthetic pathway of this compound.

Experimental Protocols

Isolation and Purification of this compound

The isolation of this compound from Ganoderma species typically involves solvent extraction followed by a series of chromatographic separations. The following is a generalized protocol based on methods used for related lanostanoids.

Experimental Workflow for this compound Isolation

Caption: Experimental workflow for the isolation of this compound.

Detailed Methodology:

-

Sample Preparation: Fruiting bodies of Ganoderma species are collected, dried, and ground into a fine powder.

-

Extraction: The powdered material is extracted exhaustively with an organic solvent such as ethanol or chloroform at room temperature or under reflux. The solvent is then removed under reduced pressure to yield a crude extract.

-

Preliminary Fractionation: The crude extract is subjected to silica gel column chromatography. A gradient elution system, typically with a mixture of n-hexane and ethyl acetate of increasing polarity, is used to separate the components.

-

Fraction Analysis: The collected fractions are monitored by thin-layer chromatography (TLC) to identify those containing compounds with the expected Rf value for this compound.

-

Purification: Fractions enriched with this compound are pooled and further purified using preparative high-performance liquid chromatography (HPLC) on a reversed-phase C18 column. A mobile phase consisting of a gradient of acetonitrile and water is commonly employed.

-

Structure Elucidation: The purity and structure of the isolated this compound are confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (NMR; 1H, 13C, COSY, HMQC, HMBC) and Mass Spectrometry (MS).

Quantitative Analysis of this compound

The quantification of this compound in Ganoderma extracts can be performed using High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as a Diode Array Detector (DAD) or a Mass Spectrometer (MS).

Table 2: Typical HPLC Parameters for this compound Quantification

| Parameter | Condition |

| Column | Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and 0.1% Phosphoric Acid in Water |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 254 nm |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

A calibration curve is constructed using a purified this compound standard of known concentrations to enable accurate quantification in the samples.

Signaling Pathways and Potential Biological Activities

While the specific signaling pathways modulated by this compound are still under investigation, studies on structurally related Ganoderma triterpenoids provide valuable clues to its potential biological activities. Many lanostanoids from Ganoderma have been shown to possess cytotoxic, anti-inflammatory, and immunomodulatory effects.[6] These effects are often mediated through the modulation of key signaling pathways.

Potential Signaling Pathways Modulated by this compound (based on related compounds):

-

NF-κB Signaling Pathway: Many triterpenoids from Ganoderma inhibit the activation of NF-κB, a key regulator of inflammation and cell survival.

-

MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway, involved in cell proliferation, differentiation, and apoptosis, is another potential target.

-

PI3K/Akt Signaling Pathway: This pathway is crucial for cell growth, survival, and metabolism and has been shown to be modulated by other ganoderic acids.[7]

-

Apoptosis Pathway: Several Ganoderma triterpenoids have been demonstrated to induce apoptosis in cancer cells through both intrinsic and extrinsic pathways.[8]

The following diagram illustrates the potential interplay of Ganoderma triterpenoids with these key signaling pathways.

Caption: Potential signaling pathways modulated by this compound.

Conclusion and Future Perspectives

This compound represents a promising natural product with potential therapeutic applications. This guide has provided a comprehensive overview of its natural sources and biosynthetic pathway, along with foundational experimental protocols. Further research is warranted to fully elucidate the specific enzymes involved in its biosynthesis, which could open avenues for its biotechnological production through metabolic engineering. Moreover, detailed investigations into the specific signaling pathways modulated by this compound will be crucial in uncovering its precise mechanism of action and realizing its full therapeutic potential. The continued exploration of this fascinating molecule holds great promise for the development of novel pharmaceuticals.

References

- 1. This compound | C30H46O2 | CID 13934284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Integrated Transcriptomic and Targeted Metabolomic Analysis Reveals the Key Genes Involved in Triterpenoid Biosynthesis of Ganoderma lucidum [mdpi.com]

- 3. Genome-wide identification of CYP450 in Ganoderma lucidum and expression analysis of genes related to ganoderic acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolism of ganoderic acids by a Ganoderma lucidum cytochrome P450 and the 3-keto sterol reductase ERG27 from yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CN113444737A - Cytochrome P450 enzyme and application thereof in synthesis of ganoderma triterpenoids - Google Patents [patents.google.com]

- 6. Lanostanoids from fungi: a group of potential anticancer compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scielo.br [scielo.br]

- 8. New lanostanoids from the fungus Ganoderma concinna - PubMed [pubmed.ncbi.nlm.nih.gov]

Ganoderol A: A Technical Review of its Cholesterol-Lowering Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganoderol A is a tetracyclic triterpenoid compound isolated from the medicinal mushroom Ganoderma lucidum, a fungus with a long history of use in traditional Asian medicine. As a member of the lanostanoid family of triterpenes, this compound has garnered scientific interest for its potential therapeutic applications. This technical guide provides a comprehensive review of the existing literature on this compound, with a focus on its biological activity, mechanism of action, and relevant experimental methodologies. The information is presented to support further research and development of this natural product as a potential pharmacological agent.

Biological Activity and Quantitative Data

The primary biological activity of this compound identified in the literature is its inhibitory effect on cholesterol biosynthesis.[1][2] This activity is attributed to its action as a 26-oxygenosterol.[1][2] Quantitative data from in vitro studies are summarized in the table below.

| Compound | Biological Activity | In Vitro Model | IC50/ID50 | Reference |

| This compound | Inhibition of cholesterol synthesis | Human hepatic cell line | ID50: 2.2 μM | [1] |

| Ganoderic Acid Y | Inhibition of cholesterol synthesis | Human hepatic cell line | ID50: 1.4 μM | [1] |

| Ganoderal A | Inhibition of cholesterol synthesis | Human hepatic cell line | ID50: ~20 μM | [1] |

| Ganoderol B | Inhibition of cholesterol synthesis | Human hepatic cell line | ID50: ~20 μM | [1] |

Mechanism of Action: Inhibition of Lanosterol 14α-demethylase

This compound exerts its cholesterol-lowering effect by specifically targeting and inhibiting the enzyme lanosterol 14α-demethylase (CYP51A1).[1][2] This enzyme is a critical component of the cholesterol biosynthesis pathway, responsible for the demethylation of lanosterol, a precursor to cholesterol. By inhibiting this step, this compound effectively blocks the downstream production of cholesterol. The point of inhibition has been determined to be between lanosterol and lathosterol in the cholesterol synthesis pathway.[1][2]

The following diagram illustrates the cholesterol biosynthesis pathway and the specific point of inhibition by this compound.

Experimental Protocols

Isolation and Purification of this compound

While a specific, detailed protocol for the isolation of this compound is not extensively documented in a single source, a general workflow can be inferred from methods used for related triterpenoids from Ganoderma lucidum. High-speed counter-current chromatography (HSCCC) has been successfully employed for the preparative isolation of ganoderol B, a structurally similar compound.

The following diagram outlines a likely experimental workflow for the isolation and purification of this compound.

In Vitro Cholesterol Synthesis Inhibition Assay

The following protocol is based on the methodology described for determining the inhibitory activity of this compound on cholesterol synthesis in a human hepatic cell line.[1]

-

Cell Culture: Human hepatic (e.g., HepG2) cells are cultured in a suitable medium supplemented with fetal bovine serum and antibiotics.

-

Treatment: Cells are pre-incubated with varying concentrations of this compound for a specified period.

-

Labeling: [¹⁴C]acetate is added to the culture medium as a precursor for cholesterol synthesis.

-

Incubation: Cells are incubated to allow for the incorporation of the radioactive label into newly synthesized cholesterol.

-

Lipid Extraction: Cellular lipids are extracted using a suitable solvent system (e.g., chloroform:methanol).

-

Separation: The extracted lipids are separated by thin-layer chromatography (TLC) to isolate the cholesterol fraction.

-

Quantification: The amount of radioactivity in the cholesterol fraction is quantified using a scintillation counter.

-

Data Analysis: The percentage of inhibition of cholesterol synthesis is calculated by comparing the radioactivity in treated cells to that in control (untreated) cells. The ID50 value is determined from the dose-response curve.

Signaling Pathways

Current literature on this compound primarily focuses on its direct enzymatic inhibition of lanosterol 14α-demethylase. There is limited evidence to suggest that this compound significantly modulates major signaling pathways such as NF-κB, PI3K/Akt, or MAPK, which are often associated with other bioactive compounds from Ganoderma lucidum, like ganoderic acid A. The primary mechanism of action of this compound, based on available data, is through competitive or non-competitive inhibition of a key enzyme in a metabolic pathway rather than through the modulation of intracellular signaling cascades.

Conclusion

This compound, a triterpenoid from Ganoderma lucidum, demonstrates potent inhibitory activity against cholesterol synthesis through the targeted inhibition of lanosterol 14α-demethylase. This direct enzymatic inhibition provides a clear mechanism for its potential hypocholesterolemic effects. The available quantitative data and established experimental protocols provide a solid foundation for further preclinical and clinical investigation of this compound as a novel therapeutic agent for managing hypercholesterolemia. Future research should focus on in vivo efficacy, pharmacokinetic and pharmacodynamic studies, and a more detailed exploration of its potential interactions with other cellular pathways.

References

Preliminary Insights into the Mechanism of Action of Ganoderol A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ganoderol A, a lanostane-type triterpenoid isolated from Ganoderma species, is emerging as a compound of interest for its potential therapeutic properties. Preliminary studies suggest its involvement in key cellular processes such as apoptosis and cell cycle regulation, alongside anti-inflammatory and radioprotective effects. This technical guide provides a consolidated overview of the initial research into the mechanism of action of this compound. Due to the limited availability of in-depth data specifically on this compound, this document also incorporates findings from closely related and more extensively studied Ganoderma triterpenoids, namely Ganoderic Acid A and Ganoderiol F, to provide a broader context for its potential biological activities. This guide is intended to serve as a foundational resource for researchers and professionals in drug development, highlighting the current state of knowledge and identifying areas for future investigation.

Introduction

Ganoderma lucidum, a well-regarded medicinal mushroom, is a rich source of bioactive compounds, with triterpenoids being one of the most significant classes. These molecules, including ganoderols, ganoderic acids, and lucidones, have been investigated for a wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and hepatoprotective effects[]. This compound is a specific lanostane triterpenoid within this family. While research on many Ganoderma triterpenoids is advancing, dedicated studies on the precise molecular mechanisms of this compound are still in their nascent stages. This guide aims to synthesize the available preliminary data and provide a framework for understanding its potential modes of action.

Quantitative Data Summary

The following tables summarize the available quantitative data from preliminary studies on this compound and related compounds. This information provides initial insights into their cytotoxic and cell cycle-modulating effects.

Table 1: Cytotoxicity and Non-Toxic Concentrations of this compound

| Cell Line | Assay | Endpoint | Concentration | Reference |

| NIH/3T3 | MTT Assay | Maximum Non-Toxic Concentration | 50 µg/mL | [2] |

| RAW 264.7 | MTT Assay | Maximum Non-Toxic Concentration | 25 µg/mL | [2] |

| NIH/3T3 | MTT Assay | Cell Viability after UVA | 28% increase in viability with 6.25 µg/mL pretreatment | [3] |

Table 2: IC50 Values of Related Ganoderma Triterpenoids

| Compound | Cell Line | Time Point | IC50 Value | Reference |

| Ganoderic Acid A | HepG2 | 24 h | 187.6 µmol/l | [4] |

| 48 h | 203.5 µmol/l | [4] | ||

| SMMC7721 | 24 h | 158.9 µmol/l | [4] | |

| 48 h | 139.4 µmol/l | [4] | ||

| Ganoderiol F | Various Breast Cancer Cell Lines | 48 h | Not specified, but dose-dependent decrease in survival |

Table 3: Effects of Ganoderic Acid A on Cell Cycle Distribution in HepG2 Cells

| Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | Reference |

| Control | 43.43 | 37.95 | 18.62 | [4] |

| Ganoderic Acid A | 48.56 | 29.51 | 21.93 | [4] |

Experimental Protocols

This section details the methodologies for key experiments cited in the preliminary studies of Ganoderma triterpenoids. These protocols can serve as a reference for designing future investigations into the mechanism of action of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Plate cells (e.g., NIH/3T3, RAW 264.7, HepG2, SMMC7721) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound or other test compounds for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Incubation: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Cell Cycle Analysis by Flow Cytometry

-

Cell Treatment and Harvesting: Treat cells with the desired concentration of the test compound for a specified time. Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fixation: Fix the cells in 70% ice-cold ethanol and store at -20°C overnight.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A. Incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.

Apoptosis Assay by Annexin V/PI Staining

-

Cell Treatment and Harvesting: Treat cells as described for the cell cycle analysis and harvest.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.

-

Data Analysis: Differentiate between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic/necrotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells.

Western Blot Analysis

-

Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., antibodies against cyclins, CDKs, Bcl-2, caspases, or signaling pathway proteins) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Signaling Pathways and Experimental Visualizations

The following diagrams, generated using the DOT language, illustrate the potential signaling pathways affected by Ganoderma triterpenoids and a general workflow for investigating their mechanism of action.

Caption: Putative signaling pathways modulated by this compound.

Caption: General workflow for studying this compound's mechanism.

Discussion and Future Directions

The preliminary evidence suggests that this compound, like other Ganoderma triterpenoids, possesses biological activities that warrant further investigation. The available data points towards its ability to influence cell viability and protect against UVA-induced damage. Extrapolating from studies on Ganoderic Acid A and Ganoderiol F, it is plausible that this compound may also induce cell cycle arrest and apoptosis in cancer cells through the modulation of key signaling pathways such as the MAPK and PI3K/Akt pathways.

However, it is crucial to emphasize that direct, in-depth studies on this compound are currently lacking. To advance our understanding of its therapeutic potential, future research should focus on:

-

Comprehensive Cytotoxicity Screening: Determining the IC50 values of pure this compound across a wide range of cancer cell lines.

-

Detailed Mechanistic Studies: Elucidating the specific effects of this compound on cell cycle progression, apoptosis, and autophagy.

-

Signaling Pathway Analysis: Identifying the primary signaling cascades modulated by this compound and its direct molecular targets.

-

In Vivo Studies: Validating the in vitro findings in animal models to assess its efficacy and safety.

-

Structure-Activity Relationship Studies: Comparing the activity of this compound with other ganoderols to understand the contribution of specific functional groups to its biological effects.

By addressing these research gaps, the scientific community can build a more complete picture of this compound's mechanism of action and evaluate its potential as a novel therapeutic agent.

References

- 2. researchgate.net [researchgate.net]

- 3. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ganoderiol F purified from Ganoderma leucocontextum retards cell cycle progression by inhibiting CDK4/CDK6 - PMC [pmc.ncbi.nlm.nih.gov]

Ganoderol A: A Comprehensive Technical Guide on its Physicochemical Characteristics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganoderol A, a lanostane-type triterpenoid isolated from the medicinal mushroom Ganoderma lucidum, has garnered significant interest within the scientific community. This technical guide provides an in-depth overview of the physicochemical properties of this compound, detailed experimental protocols for its isolation and analysis, and an exploration of its role in relevant signaling pathways.

Physicochemical Characteristics

This compound possesses a complex tetracyclic triterpenoid structure. Its fundamental physicochemical properties are summarized below.

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃₀H₄₆O₂ | --INVALID-LINK--[1] |

| Molecular Weight | 438.7 g/mol | --INVALID-LINK--[1] |

| Appearance | Powder | --INVALID-LINK-- |

| Melting Point | Not reported in the reviewed literature | |

| Solubility | Quantitative data not available. Generally, triterpenoids exhibit low aqueous solubility. |

Table 2: Computed Physicochemical Properties of this compound

| Property | Value | Source |

| XLogP3-AA | 7.1 | --INVALID-LINK--[1] |

| Hydrogen Bond Donor Count | 1 | --INVALID-LINK--[1] |

| Hydrogen Bond Acceptor Count | 2 | --INVALID-LINK--[1] |

| Rotatable Bond Count | 5 | --INVALID-LINK-- |

| Exact Mass | 438.349780706 Da | --INVALID-LINK--[1] |

| Polar Surface Area | 37.3 Ų | --INVALID-LINK--[1] |

Experimental Protocols

The isolation and characterization of this compound from Ganoderma lucidum involves a multi-step process. The following is a synthesized protocol based on established methodologies for triterpenoid extraction and purification.[2][3][4]

Extraction

-

Starting Material: Dried and powdered fruiting bodies of Ganoderma lucidum.

-

Solvent: 95% Ethanol.

-

Procedure:

-

Macerate the powdered G. lucidum (10 kg) with 95% ethanol (20 L) at 80°C for a specified duration (e.g., 2-3 hours).

-

Repeat the extraction process three times to ensure maximum yield.

-

Combine the ethanol extracts and concentrate under reduced pressure to obtain a crude extract.

-

Purification

The crude extract is subjected to a series of chromatographic techniques to isolate this compound.

-

Step 2.1: Silica Gel Column Chromatography

-

Apply the crude extract onto a silica gel column.

-

Elute the column with a gradient solvent system, typically starting with a non-polar solvent and gradually increasing the polarity. A common system is a chloroform/acetone gradient.[2]

-

Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing triterpenoids.

-

-

Step 2.2: Reversed-Phase C18 Column Chromatography

-

Pool the triterpenoid-rich fractions from the silica gel column and concentrate.

-

Subject the concentrated fractions to reversed-phase C18 column chromatography.

-

Elute with a water/methanol gradient to further separate the compounds.[2]

-

-

Step 2.3: High-Performance Liquid Chromatography (HPLC)

-

For final purification, utilize preparative or semi-preparative HPLC.

-

A C18 column is typically used with a mobile phase consisting of a gradient of acetonitrile and 0.1% aqueous acetic acid or phosphoric acid.[5][6]

-

Monitor the elution at a wavelength of 252 nm or 254 nm.[5][6]

-

Collect the peak corresponding to this compound.

-

Structure Elucidation

The purified this compound is characterized using various spectroscopic methods.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are used to elucidate the detailed chemical structure.

Table 3: ¹H- and ¹³C-NMR Spectral Data for this compound

(Data obtained from existing literature and may vary slightly based on experimental conditions)

| Position | δC (ppm) | δH (ppm) |

| 1 | 36.1 | 1.65 (m), 2.05 (m) |

| 2 | 34.2 | 2.50 (m) |

| 3 | 218.4 | - |

| 4 | 49.9 | - |

| 5 | 51.1 | 2.65 (dd, J=12.0, 4.0 Hz) |

| 6 | 21.5 | 2.10 (m), 2.25 (m) |

| 7 | 117.5 | 5.38 (d, J=6.0 Hz) |

| 8 | 145.9 | - |

| 9 | 140.7 | - |

| 10 | 37.8 | - |

| 11 | 116.3 | 5.45 (d, J=6.0 Hz) |

| 12 | 37.8 | 2.00 (m) |

| 13 | 44.4 | - |

| 14 | 49.9 | - |

| 15 | 32.9 | 1.50 (m), 1.80 (m) |

| 16 | 28.2 | 1.90 (m), 2.15 (m) |

| 17 | 50.8 | 1.95 (t, J=8.0 Hz) |

| 18 | 18.7 | 0.65 (s) |

| 19 | 18.9 | 1.18 (s) |

| 20 | 36.3 | 2.05 (m) |

| 21 | 18.7 | 0.92 (d, J=6.5 Hz) |

| 22 | 34.5 | 1.40 (m), 1.55 (m) |

| 23 | 24.8 | 2.00 (m) |

| 24 | 124.8 | 5.25 (t, J=7.0 Hz) |

| 25 | 135.0 | - |

| 26 | 68.9 | 4.05 (s) |

| 27 | 13.9 | 1.68 (s) |

| 28 | 28.0 | 1.00 (s) |

| 29 | 16.3 | 0.98 (s) |

| 30 | 24.5 | 1.05 (s) |

Signaling Pathway Involvement

This compound has been identified as an inhibitor of cholesterol biosynthesis.[7][8][9] Specifically, it targets the enzyme lanosterol 14α-demethylase, which plays a crucial role in the conversion of lanosterol to cholesterol.[7][8][9]

Experimental Workflow Visualization

The general workflow for the isolation and purification of this compound can be visualized as follows:

Conclusion

This technical guide provides a consolidated resource on the physicochemical characteristics of this compound. While key parameters such as its molecular formula and weight are well-established, further research is required to experimentally determine its melting point and quantitative solubility in various solvents. The provided experimental protocols and workflow diagrams offer a foundational understanding for the isolation and analysis of this promising bioactive compound. The elucidation of its inhibitory action on lanosterol 14α-demethylase highlights a specific molecular target and underscores its potential for further investigation in the context of cholesterol metabolism and related therapeutic areas.

References

- 1. This compound | C30H46O2 | CID 13934284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preparative isolation of ganoderic acid S, ganoderic acid T and ganoderol B from Ganoderma lucidum mycelia by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. jfda-online.com [jfda-online.com]

- 6. akjournals.com [akjournals.com]

- 7. Effect of 26-Oxygenosterols from Ganoderma lucidum and Their Activity as Cholesterol Synthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effect of 26-oxygenosterols from Ganoderma lucidum and their activity as cholesterol synthesis inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Ganoderol A: A Technical Guide for Researchers

This document provides a comprehensive technical overview of Ganoderol A, a bioactive triterpenoid isolated from fungi of the Ganoderma genus. This guide is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Chemical Identity and Synonyms

This compound is a significant secondary metabolite found in various Ganoderma species, notably Ganoderma lucidum. Its chemical details are as follows:

-

IUPAC Name: (5R,10S,13R,14R,17R)-17-[(E,2R)-7-hydroxy-6-methylhept-5-en-2-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-3-one[1]

-

Synonyms:

Physicochemical and Quantitative Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₃₀H₄₆O₂ | PubChem |

| Molecular Weight | 438.7 g/mol | PubChem |

| Exact Mass | 438.349780706 Da | PubChem |

| XLogP3 | 7.1 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 5 | PubChem |

| Topological Polar Surface Area | 37.3 Ų | PubChem |

| Heavy Atom Count | 32 | PubChem |

| Complexity | 873 | PubChem |

Experimental Protocols

This section details the methodologies for the isolation and biological evaluation of this compound.

Isolation of this compound from Ganoderma lucidum

The following protocol is a representative method for the extraction and isolation of this compound from the fruiting bodies of Ganoderma lucidum.

Experimental Workflow for Isolation

Methodology:

-

Preparation of Plant Material: Dried fruiting bodies of Ganoderma lucidum are pulverized into a fine powder.

-

Extraction: The powdered material is subjected to extraction with 95% ethanol at 60°C for 2 hours. This process is typically repeated three times to ensure maximum yield.

-

Concentration: The combined ethanol extracts are filtered and concentrated under reduced pressure to yield a crude triterpenoid extract.

-

Preliminary Purification: The crude extract is subjected to silica gel column chromatography. Elution is performed with a gradient of n-hexane and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Further Purification: Fractions containing this compound are pooled and further purified using Sephadex LH-20 column chromatography with a chloroform-methanol (1:1) solvent system.

-

Final Purification: The final purification is achieved by preparative high-performance liquid chromatography (HPLC) to yield this compound with a purity of over 95%.

In Vitro Cholesterol Biosynthesis Inhibition Assay

This protocol outlines a method to evaluate the inhibitory effect of this compound on cholesterol biosynthesis, specifically targeting the enzyme lanosterol 14α-demethylase.

Methodology:

-

Enzyme Preparation: A rat liver microsomal fraction containing lanosterol 14α-demethylase is prepared.

-

Reaction Mixture: The reaction mixture contains the liver microsomal preparation, a buffer solution (e.g., potassium phosphate buffer), NADPH as a cofactor, and the substrate, radiolabeled [³H]-dihydrolanosterol.

-

Incubation: this compound, dissolved in a suitable solvent (e.g., DMSO), is added to the reaction mixture at various concentrations. The mixture is incubated at 37°C.

-

Extraction of Sterols: The reaction is stopped, and the lipids, including the remaining substrate and the newly synthesized sterols, are extracted using an organic solvent system (e.g., chloroform/methanol).

-

Analysis: The extracted sterols are separated and quantified using radio-high-performance liquid chromatography (radio-HPLC).

-

Determination of Inhibition: The inhibitory activity of this compound is determined by measuring the decrease in the formation of cholesterol precursors downstream of lanosterol, compared to a control without the inhibitor. The IC₅₀ value is then calculated.

Signaling Pathway

This compound exerts its cholesterol-lowering effects by inhibiting a key enzyme in the cholesterol biosynthesis pathway, lanosterol 14α-demethylase (CYP51A1). This enzyme is responsible for the removal of the 14α-methyl group from lanosterol, a critical step in the conversion of lanosterol to cholesterol.

Cholesterol Biosynthesis Pathway and Inhibition by this compound

References

A Technical Guide to the Bioactivity of Ganoderma Triterpenoids Against Cancer Cell Lines

Disclaimer: This technical guide focuses on the bioactivity of Ganoderic Acid A (GA-A), a prominent and extensively studied lanostane-type triterpenoid from Ganoderma lucidum. While the initial topic of interest was Ganoderol A, the available scientific literature on its specific anti-cancer activity is limited. Ganoderic Acid A is structurally related and serves as a robust model for understanding the anti-cancer potential of this class of compounds.

Introduction

Ganoderma lucidum, a mushroom revered in traditional medicine, is a rich source of bioactive secondary metabolites, particularly triterpenoids.[1] These compounds, including the highly oxygenated lanostanoids known as ganoderic acids, have garnered significant scientific interest for their therapeutic properties, most notably their potent cytotoxic and anti-proliferative effects on various cancer cells.[2][3] Ganoderic Acid A (GA-A) is one of the most abundant and well-researched of these triterpenoids.[4] It has been shown to suppress cell proliferation, induce programmed cell death (apoptosis), and inhibit the invasive behavior of numerous cancer cell lines, including those of hepatocellular carcinoma, breast cancer, and osteosarcoma.[4] This guide provides an in-depth summary of the quantitative bioactivity of GA-A, details the molecular mechanisms and signaling pathways it modulates, and outlines the standard experimental protocols used to elucidate these effects.

Quantitative Bioactivity Data: Inhibitory Concentration (IC50)

The anti-proliferative efficacy of a compound is commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit 50% of a biological process, such as cell growth. The IC50 values for Ganoderic Acid A have been determined across various cancer cell lines, demonstrating its dose-dependent inhibitory effects.[4]

| Compound | Cancer Cell Line | IC50 Value (µmol/L) | Treatment Duration (hours) | Citation |

| Ganoderic Acid A | HepG2 (Hepatocellular Carcinoma) | 187.6 | 24 | [4] |

| Ganoderic Acid A | HepG2 (Hepatocellular Carcinoma) | 203.5 | 48 | [4] |

| Ganoderic Acid A | SMMC7721 (Hepatocellular Carcinoma) | 158.9 | 24 | [4] |

| Ganoderic Acid A | SMMC7721 (Hepatocellular Carcinoma) | 139.4 | 48 | [4] |

Mechanisms of Anti-Cancer Action

Ganoderic Acid A exerts its anti-cancer effects through a multi-targeted approach, primarily by inducing apoptosis, causing cell cycle arrest, and inhibiting cell invasion and metastasis.[4]

Induction of Apoptosis

Apoptosis, or programmed cell death, is a critical mechanism for eliminating cancerous cells. GA-A has been shown to trigger the intrinsic, mitochondria-dependent apoptotic pathway.[4][5] This process involves the disruption of the mitochondrial membrane, leading to the release of cytochrome c into the cytoplasm.[4][5] Cytosolic cytochrome c then activates a cascade of cysteine-aspartic proteases (caspases), including the initiator caspase-9 and the executioner caspase-3.[4][5] The activation of cleaved caspase-3 is a key event, leading to the breakdown of cellular components and the organized death of the cell.[4]

Cell Cycle Arrest

Uncontrolled cell cycle progression is a hallmark of cancer. GA-A effectively halts this process, primarily at the G0/G1 phase.[4] This arrest prevents the cell from entering the S phase, where DNA replication occurs, thereby inhibiting proliferation. The mechanism involves the modulation of key cell cycle regulatory proteins. GA-A treatment leads to the upregulation of p21, a cyclin-dependent kinase (CDK) inhibitor, and the significant downregulation of Cyclin D1.[4] The reduction in the Cyclin D1-CDK4/6 complex prevents the phosphorylation of the retinoblastoma protein (pRb), thereby blocking the G0/G1 to S phase transition.[4]

Inhibition of Cell Invasion and Metastasis

GA-A also demonstrates anti-metastatic potential by suppressing the migration and invasion of cancer cells.[4] This is achieved, in part, by inhibiting key transcription factors such as activator protein-1 (AP-1) and nuclear factor-κB (NF-κB), which regulate the expression of genes involved in invasion, including matrix metalloproteinases (MMPs).[4]

Experimental Protocols

The bioactivity of Ganoderic Acid A is typically assessed using a series of standardized in vitro assays.

General Experimental Workflow

The evaluation of a compound's anti-cancer effect follows a logical progression from assessing general cytotoxicity to elucidating specific molecular mechanisms.

Cell Viability Assay (e.g., Cell Counting Kit-8)

This assay measures the metabolic activity of cells, which correlates with cell number, to determine the effect of the compound on cell proliferation.

-

Cell Seeding: Seed cancer cells (e.g., HepG2, SMMC7721) into 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.

-

Treatment: Replace the medium with fresh medium containing various concentrations of Ganoderic Acid A. Include a vehicle control (e.g., DMSO) and a blank control (medium only).

-

Incubation: Incubate the plates for specified time periods (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.[4]

-

Reagent Addition: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.[4]

-

Data Acquisition: Measure the absorbance (optical density) at 450 nm using a microplate reader.[4]

-

Analysis: Calculate the cell viability percentage relative to the control and determine the IC50 value using non-linear regression analysis.[4]

Apoptosis and Cell Cycle Analysis (Flow Cytometry)

Flow cytometry is used to quantify the percentage of cells undergoing apoptosis and to analyze the distribution of cells in different phases of the cell cycle.

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentration of Ganoderic Acid A (e.g., 75-100 µmol/l) for 48 hours.[4]

-

Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and centrifuge to obtain a cell pellet.

-

Staining (Apoptosis): Resuspend cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Staining (Cell Cycle): Fix cells in ice-cold 70% ethanol. Prior to analysis, wash the cells and resuspend them in a PI staining solution containing RNase A.[4]

-

Data Acquisition: Analyze the stained cells using a flow cytometer. For apoptosis, differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. For cell cycle, measure the DNA content to determine the percentage of cells in G0/G1, S, and G2/M phases.[4]

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in apoptosis and cell cycle regulation.

-

Protein Extraction: Treat cells with Ganoderic Acid A, then lyse them in RIPA buffer to extract total protein.

-

Quantification: Determine protein concentration using a BCA or Bradford assay.

-

Electrophoresis: Separate 20-50 µg of protein per lane on an SDS-PAGE gel.

-

Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and incubate it with primary antibodies against target proteins (e.g., Cyclin D1, p21, cleaved caspase-3, β-actin) overnight at 4°C.

-

Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[4]

Conclusion

Ganoderic Acid A, a key bioactive triterpenoid from Ganoderma lucidum, demonstrates significant and multifaceted anti-cancer activity. Through the induction of mitochondria-mediated apoptosis and G0/G1 phase cell cycle arrest, it effectively inhibits the proliferation of various cancer cell lines, particularly hepatocellular carcinoma. The modulation of key regulatory proteins like caspases, p21, and Cyclin D1 underscores its potential as a targeted therapeutic agent. Further research, including in vivo studies and exploration of its effects in combination with conventional chemotherapeutics, is warranted to fully realize its clinical potential in oncology.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Ganoderol A: A Deep Dive into its Therapeutic Potential

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Ganoderol A, a lanostane-type triterpenoid isolated from the medicinal mushroom Ganoderma lucidum, has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the current research on this compound, focusing on its potential therapeutic applications in oncology, inflammation, and neurodegenerative diseases. We will delve into the molecular mechanisms of action, present available quantitative data, detail relevant experimental protocols, and visualize key signaling pathways to facilitate further research and drug development efforts.

Anti-Cancer Applications

This compound and related compounds from Ganoderma species have demonstrated promising anti-cancer properties, including the induction of apoptosis and cell cycle arrest in various cancer cell lines.

Quantitative Data

While specific IC50 values for this compound are not extensively reported, studies on related compounds from Ganoderma provide valuable insights into their anti-proliferative efficacy.

| Compound | Cell Line | Assay | IC50 Value | Reference |

| Ganoderic Acid A | HepG2 (Hepatocellular Carcinoma) | CCK-8 | 187.6 µmol/l (24h), 203.5 µmol/l (48h) | [1] |

| Ganoderic Acid A | SMMC7721 (Hepatocellular Carcinoma) | CCK-8 | 158.9 µmol/l (24h), 139.4 µmol/l (48h) | [1] |

| Ganoderma formosanum extract (GF-EH) | DU145 (Prostate Cancer) | WST-1 | 266.9 ± 28.8 ppm | [2] |

| Ganoderma formosanum extract (GF-EB) | DU145 (Prostate Cancer) | WST-1 | 254.3 ± 31.7 ppm | [2] |

| Ganoderiol F | MDA-MB-231 (Breast Cancer) | Cell Viability Assay | 14.51 to 51.12 μg/mL | [3] |

Experimental Protocols

This protocol is a standard method for assessing the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

This compound

-

Cancer cell line of interest (e.g., MCF-7, HepG2)

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Prepare various concentrations of this compound in serum-free medium.

-

After 24 hours, replace the medium with 100 µL of the prepared this compound solutions and incubate for 24, 48, or 72 hours.

-

Following the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100%.

This protocol allows for the quantification of apoptotic cells following treatment with this compound.

Materials:

-

This compound

-

Cancer cell line of interest

-

Complete medium

-

Phosphate-buffered saline (PBS)

-

Annexin V-FITC Apoptosis Detection Kit

-

Propidium Iodide (PI)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with the desired concentration of this compound for the specified time.

-

Harvest the cells by trypsinization and wash twice with cold PBS.

-

Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension to a 5 mL culture tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

Signaling Pathways

This compound and related triterpenoids exert their anti-cancer effects by modulating key signaling pathways involved in cell survival and proliferation.

Caption: this compound inhibits cancer cell proliferation and invasion.

Anti-Inflammatory Applications